Product packaging for MethylN-cyanoacetimidatehydrochloride(Cat. No.:)

MethylN-cyanoacetimidatehydrochloride

Cat. No.: B15248499
M. Wt: 134.56 g/mol
InChI Key: NRAZDFLDBBOMDD-UHFFFAOYSA-N
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Description

Methyl N-cyanoacetimidate hydrochloride is a reactive organic compound characterized by its cyano (-CN) and imidate functional groups, stabilized as a hydrochloride salt. It serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is utilized in the synthesis of acetoguanamine with a yield of 77% under mild conditions (methanol, room temperature) . Its reactivity is attributed to the electron-withdrawing cyano group, which enhances electrophilicity, making it suitable for nucleophilic substitution and cyclization reactions. Recent studies highlight its application in enhancing the luminescent properties of materials, such as 1,3,4,6,9b-pentaazaphenalene derivatives, where it acts as a precursor .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B15248499 MethylN-cyanoacetimidatehydrochloride

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

methyl N-cyanoethanimidate;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c1-4(7-2)6-3-5;/h1-2H3;1H

InChI Key

NRAZDFLDBBOMDD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MethylN-cyanoacetimidatehydrochloride typically involves the reaction of methyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes stirring methyl cyanoacetate with the amine at room temperature without the use of solvents . Another approach involves heating the mixture at 70°C for several hours, followed by cooling to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of MethylN-cyanoacetimidatehydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the imidate group can engage in electrophilic substitution reactions. These interactions enable the compound to form stable intermediates and final products with desired chemical properties .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Cyano vs. Chloro Groups: Methyl N-cyanoacetimidate hydrochloride’s cyano group imparts higher electrophilicity compared to chloro-substituted analogs like 2-chloro-N-(4-cyanophenyl)acetamide . This makes the former more reactive in nucleophilic additions.
  • Hydrochloride Salts: Unlike neutral acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ), the hydrochloride salt form enhances water solubility and stability during synthesis .
  • Imidate vs. Ester Functionality: The imidate group in methyl N-cyanoacetimidate enables unique reactivity in cyclization reactions, contrasting with ester-containing compounds like 17α-hydroxy-yohimban...methyl ester hydrochloride, which are more hydrolysis-prone .

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